molecular formula C11H10F3NO B13087611 Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]- CAS No. 177750-09-3

Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-

Cat. No.: B13087611
CAS No.: 177750-09-3
M. Wt: 229.20 g/mol
InChI Key: KHNXDYZNFVIWAG-UHFFFAOYSA-N
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Description

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amide precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the aldehyde to form the desired product through a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Epoxides: and from oxidation.

    Saturated derivatives: from reduction.

    Substituted derivatives: from nucleophilic substitution.

Scientific Research Applications

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
  • N-(4-(TRIFLUOROMETHYL)PHENYL)VINYLAMINE
  • N-(4-(TRIFLUOROMETHYL)PHENYL)ETHANAMIDE

Uniqueness

N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is unique due to the presence of both the vinyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

CAS No.

177750-09-3

Molecular Formula

C11H10F3NO

Molecular Weight

229.20 g/mol

IUPAC Name

N-[1-[4-(trifluoromethyl)phenyl]ethenyl]acetamide

InChI

InChI=1S/C11H10F3NO/c1-7(15-8(2)16)9-3-5-10(6-4-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16)

InChI Key

KHNXDYZNFVIWAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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